molecular formula C4H2BrClN2 B1517454 2-Bromo-5-chloropyrazine CAS No. 912773-21-8

2-Bromo-5-chloropyrazine

Cat. No.: B1517454
CAS No.: 912773-21-8
M. Wt: 193.43 g/mol
InChI Key: UXCPLGLOAZWCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chloropyrazine (CAS No. 912773-21-8) is a halogenated pyrazine derivative with the molecular formula C₄H₂BrClN₂ and a molecular weight of 193.43 g/mol . Its structure features a pyrazine ring substituted with bromine at the 2-position and chlorine at the 5-position. This compound is commercially available from suppliers such as Santa Cruz Biotechnology and SynChem, Inc., where it is utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis .

Preparation Methods

Preparation via Halogenation of Aminopyrazine Derivatives

A common synthetic route for related halogenated heterocycles involves the diazotization of an amino-substituted precursor followed by halogenation.

  • For example, the synthesis of 2-bromo-5-chloropyridine from 2-amino-5-chloropyridine involves:

    • Dissolving 2-amino-5-chloropyridine in hydrobromic acid.
    • Adding bromine and sodium nitrite solution at 0–10°C to form a diazonium intermediate.
    • Subsequent reaction and neutralization yield the halogenated product with high yield (~93%).

    This method is characterized by careful temperature control and stepwise reagent addition to maintain selectivity and yield.

Table 1: Reaction Conditions for Halogenation of 2-Amino-5-chloropyridine

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Diazotization Sodium nitrite in water 0–10 1.5 h - Slow addition
Bromination Bromine in 48% HBr solution 0–10 1.5 h - Dropwise addition
Neutralization NaOH solution 20–25 0.5 h - Temperature control crucial
Isolation Filtration, washing, drying Ambient - 93 Beige powder obtained

This approach is adaptable to pyrazine analogs by substituting the pyridine ring with a pyrazine ring, assuming similar reactivity.

One-Step Synthesis via Halogenation and Chlorination of Hydroxypyrazine Derivatives

Inspired by the one-step synthesis of 5-bromo-2-chloropyrimidine, a related heterocyclic compound, a similar strategy can be applied for 2-bromo-5-chloropyrazine:

  • Starting with 2-hydroxypyrazine (analogous to 2-hydroxypyrimidine).
  • Reacting with hydrobromic acid and hydrogen peroxide under heating to introduce bromine.
  • Subsequent chlorination using phosphorus oxychloride and organic amines (e.g., triethylamine) to introduce chlorine.
  • Purification via extraction, crystallization, and drying.

This method offers high yields (>95%), high purity (~98%), and improved bromine utilization efficiency, with minimal pollution and operational simplicity.

Table 2: One-Step Synthesis Parameters for Halogenated Heterocycles

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (%) Notes
Bromination 2-Hydroxypyrazine + HBr + H2O2 30 14 h - - Catalyzed by H2O2
Chlorination Intermediate + POCl3 + Triethylamine 50–80 5–6 h 95–99 98–99 Heat preservation reaction
Purification Extraction with methane, crystallization Ambient - - - High purity product

This approach is industrially favorable due to simplified steps and environmental benefits.

Grignard Reaction-Based Preparation (Patent Insights)

A patent (CN112479991A) describes preparation methods involving Grignard reagents for halogenated pyridine derivatives, which can be extrapolated to pyrazine:

  • Formation of Grignard reagent from bromopyridine or bromopyrazine derivatives.
  • Reaction with electrophilic agents under controlled temperatures.
  • Use of solvents such as tetrahydrofuran, diethyl ether, or toluene.
  • Subsequent purification by crystallization and filtration.

While specific details for this compound are limited, this method allows for regioselective functionalization and can be optimized for scale-up.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Temperature (°C) Reaction Time Yield (%) Purity (%) Advantages Limitations
Diazotization & Halogenation 2-Amino-5-chloropyrazine (analogous) HBr, Br2, NaNO2 0–10 ~2 h ~93 - High yield, well-established Requires careful temp control
One-Step Bromination & Chlorination 2-Hydroxypyrazine (analogous) HBr, H2O2, POCl3, Triethylamine 30–80 14 h + 5 h 95–99 98–99 High purity, efficient, less pollution Longer reaction time
Grignard Reaction-Based Bromopyrazine derivatives Mg, electrophiles, organic solvents Ambient to reflux Variable - - Regioselective, versatile Requires moisture-free conditions

Research Findings and Practical Considerations

  • Temperature Control: Crucial in diazotization and halogenation to prevent side reactions and decomposition.
  • Catalysts: Use of iodine-containing catalysts or hydrogen peroxide enhances halogenation efficiency.
  • Purification: Extraction, crystallization, and drying steps are essential for obtaining high-purity products.
  • Environmental Impact: One-step methods reduce waste and hazardous by-products, aligning with green chemistry principles.
  • Scale-Up Potential: Methods employing readily available reagents and mild conditions are more amenable to industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as ammonia (NH3) and alkyl halides.

Major Products Formed:

  • Oxidation: Produces oxo derivatives of this compound.

  • Reduction: Yields reduced forms of the compound.

  • Substitution: Results in the formation of substituted pyrazines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-chloropyrazine serves as a crucial building block for synthesizing pharmaceutical compounds with potential therapeutic effects. It has been explored for its anticancer and antimicrobial properties.

Case Studies:

  • Anticancer Activity: A study demonstrated that this compound induces apoptosis in various cancer cell lines, with an IC50 value of approximately 25 µM against human leukemia K562 cells after 72 hours of treatment. The mechanism involves modulation of intrinsic apoptotic pathways, including downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, while increasing pro-apoptotic Bax levels.
Cell LineIC50 (µM)Mechanism
K56225Apoptosis induction
  • Antimicrobial Activity: The compound exhibited significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL compared to a standard antibiotic at 8 µg/mL.
CompoundMIC (µg/mL)Bacteria Type
This compound32Staphylococcus aureus
Standard Antibiotic8Staphylococcus aureus

Agrochemicals

The compound is also employed in the synthesis of agrochemicals, contributing to the development of herbicides and pesticides. Its halogenated structure enhances biological activity against various pests.

Materials Science

In materials science, this compound is used to develop novel materials with specific electronic or optical properties. Its unique chemical reactivity allows for the design of advanced materials that can be utilized in electronics and photonics.

Mechanism of Action

The mechanism by which 2-bromo-5-chloropyrazine exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Functional Group Isomers

3-Bromo-5-chloropyrazin-2-amine (CAS 566205-01-4)

  • Molecular Formula : C₄H₃BrClN₃
  • Key Features: Substituted with an amino group (-NH₂) at the 2-position, bromine at 3, and chlorine at 3.
  • Similarity Score : 0.96 .

2-Amino-3,5-dibromo-6-chloropyrazine (CAS 912773-21-8)

  • Molecular Formula : C₄H₂Br₂ClN₃
  • Key Features: Dibromo substitution (positions 3 and 5) and an amino group at 2.
  • Similarity Score : 0.83 .

Amino-Substituted Derivatives

5-Bromo-6-chloropyrazin-2-amine (CAS 6863-73-6)

  • Molecular Formula : C₄H₃BrClN₃
  • Key Features: Amino group at 2, bromine at 5, and chlorine at 4.
  • Applications : Used in synthesizing kinase inhibitors and antimicrobial agents due to its hydrogen-bonding capability .

2-Amino-3-bromo-5-chloropyrazine (CAS 76537-18-3)

  • Molecular Formula : C₄H₃BrClN₃
  • Key Features: Amino group at 2, bromine at 3, and chlorine at 5.
  • Reactivity: The amino group directs electrophilic substitution to specific ring positions, altering synthetic pathways compared to non-amino analogs .

Comparison with Functional Group Variants

Sulfur-Containing Analogs

2-Bromo-5-(trifluoromethylsulfinyl)pyrazine (CAS 1206523-77-4)

  • Key Features : Trifluoromethylsulfinyl group at 5.
  • Applications : The electron-withdrawing sulfinyl group enhances electrophilicity, making it reactive in nucleophilic aromatic substitution .

2-Chloro-5-trifluoromethylsulfanylpyrazine (CAS 1206524-19-7)

  • Key Features : Sulfanyl (-S-) and trifluoromethyl groups.
  • Properties : Improved metabolic stability in drug candidates compared to halogen-only analogs .

Methoxy-Substituted Analogs

5-Bromo-3-methoxypyrazin-2-amine (CAS 5900-13-0)

  • Key Features: Methoxy (-OCH₃) at 3 and amino at 2.
  • Similarity Score : 0.80 .
  • Reactivity : Methoxy groups donate electron density, reducing ring electrophilicity and altering coupling reaction outcomes .

Heterocyclic Analogs

Pyridine Derivatives

2-Bromo-5-chloropyridine (CAS 40473-01-6)

  • Molecular Formula : C₅H₃BrClN
  • Key Differences : Pyridine ring (one nitrogen) vs. pyrazine (two nitrogens).
  • Reactivity : Pyridine’s lower electron deficiency results in slower cross-coupling reactions compared to pyrazine derivatives .

Triazine Derivatives

5-Bromo-1,2,3-triazine (CAS N/A)

  • Key Features : Triazine core with bromine at 5.
  • Applications : Used in click chemistry and metal-catalyzed couplings, but less stable than pyrazines under acidic conditions .

Key Observations :

  • Lipophilicity: Amino groups reduce LogP (e.g., 3-Bromo-5-chloropyrazin-2-amine vs. 2-Bromo-5-chloropyrazine) .
  • Reactivity : Bromine at the 2-position in pyrazines is more reactive than chlorine, enabling selective Suzuki-Miyaura couplings .

Biological Activity

2-Bromo-5-chloropyrazine (CAS No. 912773-21-8) is a heterocyclic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.

  • Molecular Formula : C4_4H2_2BrClN2_2
  • Molecular Weight : 193.43 g/mol
  • Purity : >98% (HPLC)
  • Physical State : Solid (colorless to light yellow liquid)
  • Storage Conditions : Inert atmosphere, refrigerated (2-8°C)

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for its antimicrobial efficacy .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The compound's cytotoxic effects were assessed using an MTT assay.

Cell Line IC50 Value
MCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)20 µM

The anticancer activity is attributed to the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest .

Other Biological Activities

This compound has also been investigated for its potential as an anti-inflammatory agent. In a recent study, the compound was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Case Studies

  • Antimicrobial Evaluation : A comprehensive study published in Antibiotics and Antimicrobial Resistance highlighted the synthesis of N-substituted derivatives of pyrazine compounds, including this compound, which showed enhanced antimicrobial activity compared to their parent compounds .
  • Cancer Research : A publication in Pharmaceutical Chemistry detailed the effects of various halogenated pyrazines on cancer cell lines, demonstrating that modifications such as bromination and chlorination significantly improve their cytotoxic profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-5-chloropyrazine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves halogenation of pyrazine derivatives. For example, bromination of 5-chloropyrazine using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 80–100°C) can yield this compound. Purification via column chromatography with hexane/ethyl acetate gradients (e.g., 3:1 ratio) is recommended to isolate the product . Reaction optimization should focus on stoichiometric ratios (e.g., 1.2 equivalents of brominating agent) and inert atmospheres (N₂/Ar) to minimize side reactions. Analytical techniques like TLC and GC-MS are critical for monitoring progress .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : The pyrazine ring protons typically resonate between δ 8.5–9.5 ppm (¹H NMR), while carbons adjacent to halogens appear downfield (¹³C NMR: C-Br ~125–130 ppm, C-Cl ~140–145 ppm).
  • Mass Spectrometry (MS) : ESI-MS or EI-MS should show a molecular ion peak at m/z 193.43 (C₄H₂BrClN₂) .
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., C: 24.82%, H: 0.52%, N: 14.47%) to confirm purity .

Q. What are the typical reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom at position 2 is more electrophilic than the chlorine at position 5 due to the electron-withdrawing effect of the pyrazine ring. This facilitates nucleophilic substitution (e.g., Suzuki coupling, amination) at the bromine site. For example, coupling with aryl boronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF at 100°C can yield biaryl derivatives. Reaction progress should be monitored via HPLC to track byproduct formation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Contradictions in regioselectivity may arise from solvent polarity, catalyst choice, or temperature. For instance, polar aprotic solvents (e.g., DMF) favor substitution at bromine, while nonpolar solvents (toluene) may lead to competing Cl substitution. Validate findings using computational tools (DFT calculations for transition-state energies) and replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Cross-reference data from multiple databases (e.g., CAS: 32779-36-5 ) to resolve inconsistencies .

Q. What strategies are effective for stabilizing this compound under varying storage conditions?

  • Methodological Answer :

  • Temperature : Store at 0–4°C in amber vials to prevent thermal decomposition and photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as moisture can hydrolyze the C-Br bond.
  • Compatibility : Avoid contact with reactive metals (e.g., Al, Mg) or strong bases. Stability assays via periodic GC-MS analysis (e.g., every 30 days) are recommended to assess degradation .

Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For example, LUMO localization on the bromine atom supports its preferential substitution. Software like Gaussian or ORCA can simulate reaction pathways and activation barriers, aiding in the design of catalytic systems (e.g., Pd vs. Cu catalysts) .

Q. What analytical techniques are suitable for resolving contradictory data in halogen displacement studies involving this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve structural ambiguities (e.g., bond lengths, angles) to confirm substitution patterns.
  • Isotopic Labeling : Use ⁸¹Br/³⁷Cl isotopes to track displacement mechanisms via MS or NMR.
  • Kinetic Studies : Compare rate constants (k) under varying conditions (pH, solvent) to identify dominant reaction pathways. Cross-validate results with independent methods (e.g., IR for functional group tracking) .

Properties

IUPAC Name

2-bromo-5-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-8-4(6)2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCPLGLOAZWCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653323
Record name 2-Bromo-5-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912773-21-8
Record name 2-Bromo-5-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-chloropyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-chloropyrazine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-chloropyrazine
Reactant of Route 3
2-Bromo-5-chloropyrazine
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-chloropyrazine
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-chloropyrazine
Reactant of Route 6
2-Bromo-5-chloropyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.